molecular formula C14H19F3N2O6 B2471836 GA-pyridine (TFA salt) CAS No. 526211-14-3

GA-pyridine (TFA salt)

Cat. No.: B2471836
CAS No.: 526211-14-3
M. Wt: 368.309
InChI Key: XRPVSCMOJNDBFH-PPHPATTJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

GA-pyridine (TFA salt) can be synthesized through a quaternization reaction involving pyridine and glycolaldehyde in the presence of trifluoroacetic acid. The reaction typically involves mixing pyridine with glycolaldehyde and adding trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions may vary, but it is generally carried out at room temperature with stirring to ensure complete reaction .

Industrial Production Methods

Industrial production of GA-pyridine (TFA salt) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

GA-pyridine (TFA salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

GA-pyridine (TFA salt) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of GA-pyridine (TFA salt) involves its interaction with molecular targets and pathways. It can act as a catalyst or reagent in chemical reactions, facilitating the transformation of substrates into products. In biological systems, it may interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to GA-pyridine (TFA salt) include:

Uniqueness

GA-pyridine (TFA salt) is unique due to its specific combination of glycolaldehyde and pyridine with trifluoroacetic acid. This combination imparts distinct chemical properties

Properties

IUPAC Name

(2S)-2-amino-6-[3-hydroxy-4-(hydroxymethyl)pyridin-1-ium-1-yl]hexanoic acid;2,2,2-trifluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4.C2HF3O2/c13-10(12(17)18)3-1-2-5-14-6-4-9(8-15)11(16)7-14;3-2(4,5)1(6)7/h4,6-7,10,15H,1-3,5,8,13H2,(H-,16,17,18);(H,6,7)/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPVSCMOJNDBFH-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=C1CO)O)CCCCC(C(=O)O)N.C(=O)(C(F)(F)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[N+](=CC(=C1CO)O)CCCC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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